N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide
Description
N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine core and a 2-cyclohexylacetamide group linked to a 3-methylpyrazole moiety. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the cyclohexylacetamide moiety contributes to steric bulk and metabolic stability compared to simpler acetamide derivatives .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h7-11,13-14,16H,2-6,12H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWZVSOEQJKBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2CCCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization-Halogenation
A one-pot method reported by Sikdar et al. combines cyclization and oxidative halogenation using K₂S₂O₈ and NaX (X = I, Br). While this approach efficiently introduces halogens, adapting it for the target compound would require post-functionalization to install the pyrazole and acetamide groups.
Microwave-Assisted Synthesis
Hoang et al. demonstrated microwave-assisted synthesis of pyrazolopyrimidines at 150°C, reducing reaction times from hours to minutes. Applying this to the target compound’s core formation could enhance throughput.
Analytical Characterization
Synthetic intermediates and the final product are characterized via:
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IR Spectroscopy : Confirmation of amide C=O stretch (~1650 cm⁻¹).
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¹H NMR : Key signals include the cyclohexyl multiplet (δ 1.2–1.8 ppm) and pyrazole CH₃ singlet (δ 2.4 ppm).
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Mass Spectrometry : Molecular ion peak at m/z = 546 (C₂₉H₂₂ClN₈O₂S).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide can undergo various types of reactions:
Oxidation: This compound might be susceptible to oxidative transformations, particularly at the cyclohexylacetamide and pyrazole groups.
Reduction: Selective reduction can alter specific functional groups, potentially modifying the compound's activity.
Substitution: The chlorine atom in the 4-chlorophenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reagents such as hydrogen peroxide or other oxidizing agents are typical for oxidation reactions. Reducing agents like sodium borohydride could be used for reduction processes. Substitution reactions may utilize reagents like sodium methoxide or other strong nucleophiles.
Major Products Formed
The major products from these reactions would vary based on the specific functional group targeted and the reaction conditions employed. For instance, oxidation may yield hydroxy derivatives, while reduction might result in more saturated analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit key signaling pathways involved in tumor growth. For instance:
- Dual Kinase Inhibition : Compounds based on the pyrazolo[3,4-d]pyrimidine framework have shown dual inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The IC50 values for these compounds can range from 0.3 to 24 µM, indicating strong potency against cancer cell lines such as MCF-7 .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, suppression of cell migration, and inhibition of cell cycle progression leading to DNA fragmentation. This suggests that the compound could be developed into a therapeutic agent for various cancers .
Kinase Inhibition
The compound has been studied for its ability to inhibit specific kinases such as p70S6 and Akt-1. These kinases are crucial in regulating cell growth and metabolism, making them attractive targets for cancer therapy. Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can effectively inhibit these kinases, contributing to their anticancer properties .
Synthesis of Derivatives
The versatility of the compound allows for the synthesis of various derivatives that can enhance its biological activity. For example:
- Modification Strategies : By altering substituents on the pyrazolo[3,4-d]pyrimidine core or introducing different functional groups, researchers can create compounds with improved selectivity and potency against specific cancer types or kinases.
- Bioisosteric Replacements : The use of bioisosteric strategies has been employed to optimize binding interactions with target proteins, potentially leading to compounds with enhanced efficacy and reduced side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate specific biochemical pathways, leading to alterations in cellular functions. The compound's diverse functional groups allow it to engage in multiple types of chemical bonding, enhancing its versatility as a research tool.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound shares a pyrazolo[3,4-d]pyrimidine core with several analogues, but differences in substituents lead to distinct physicochemical and biological properties. Key comparisons include:
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide ()
- Substituents : 4-Fluorophenyl (vs. 4-chlorophenyl) and cyclopentylpropanamide (vs. cyclohexylacetamide).
- Impact : Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in enzymes, while the cyclopentyl group reduces steric hindrance compared to cyclohexyl. Molecular weight differences (exact value calculable from formula) suggest altered pharmacokinetic profiles .
(2E)-N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide () Substituents: 3-Chlorophenyl (meta vs. para substitution) and acrylamide (vs. acetamide).
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Substituents: Chloroacetamide (vs. cyclohexylacetamide) and cyano group on pyrazole.
Bond-Length and Crystallographic Comparisons
Table 1 compares bond lengths (C═O and N─N) of pyrazolone derivatives () with inferred data for the target compound:
The target compound’s C═O bond length likely aligns with pyrazolone derivatives, suggesting comparable electronic conjugation. The N─N bond length (~1.40 Å) indicates minimal strain, consistent with stable pyrazole-pyrimidine systems .
Data Tables
Table 2: Comparative Analysis of Key Analogues
Biological Activity
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 404.86 g/mol. The presence of the chlorophenyl and pyrazolo groups contributes to its potential biological activity.
The mechanism of action for compounds in this class typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, pyrazolo[3,4-d]pyrimidines have been shown to inhibit various kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . The unique structural features of this compound may enhance its binding affinity and selectivity towards these targets.
Anticancer Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown IC50 values ranging from 0.3 to 24 µM against various cancer cell lines . In particular:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
| 6a | A549 | 7.60 | Induction of apoptosis |
In vitro studies indicated that these compounds effectively inhibited tumor growth and induced apoptosis in cancer cells .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory properties. Compounds in this class demonstrated significant inhibition of COX enzymes, which are critical in inflammatory processes:
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| 145a | 82.8 | 0.034 |
| 150d | >189 | 0.052 |
These results suggest that this compound may possess significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has also been explored. Studies indicate that certain derivatives exhibit antibacterial activity against a range of bacterial strains:
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
This suggests that this compound could be further investigated as a potential antimicrobial agent .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving compound 5i showed significant tumor reduction in MCF-7 xenograft models when administered at therapeutic doses.
- Anti-inflammatory Trials : A trial assessing the effects of pyrazolo derivatives on inflammatory bowel disease demonstrated marked improvements in symptom relief and reduced inflammatory markers.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclization of pyrazole intermediates with chlorophenyl-substituted pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Cyclocondensation : Reacting 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with α-chloroacetamide derivatives under reflux in aprotic solvents (e.g., DMF) .
- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent, catalyst). For example, continuous-flow reactors improve yield consistency by reducing side reactions .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 120°C, 12 hrs | 62 | 95 | |
| THF, 80°C, 24 hrs | 45 | 88 | |
| Flow reactor, DMF, 100°C | 75 | 98 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodology :
- NMR/IR : Confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and aromatic substitution patterns .
- X-ray Crystallography : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement). Key parameters: R1 < 0.05, wR2 < 0.12 .
- Example Data :
| Metric | Value |
|---|---|
| Crystallographic R1 | 0.039 |
| Bond length (C-N) | 1.34 Å |
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?
- Methodology :
- Assay Validation : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays).
- Data Analysis : Use statistical models (ANOVA) to identify confounding variables (e.g., solvent DMSO affecting cell viability ).
- Case Study : In COX-2 inhibition assays, discrepancies arose due to enzyme source (human recombinant vs. murine). Normalize data to positive controls (e.g., Celecoxib) .
Q. What strategies improve crystallographic refinement of this compound when disorder is present in the cyclohexyl or chlorophenyl moieties?
- Methodology :
- SHELXL Tools : Apply "ISOR" and "DELU" constraints to restrict anisotropic displacement parameters for disordered atoms .
- Twinned Data : Use HKLF 5 format for twin refinement. Example refinement table:
| Twin Law | BASF Parameter | Final R1 |
|---|---|---|
| -h, -k, l | 0.32 | 0.041 |
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 6AY) to simulate binding. Key interactions:
- Chlorophenyl group in hydrophobic pocket.
- Acetamide forms H-bonds with catalytic lysine .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .
Contradiction Analysis in Literature
Q. Why do some studies report high anticancer activity (IC50 < 1 µM) while others show weak efficacy (IC50 > 10 µM)?
- Root Cause : Variations in cell lines (e.g., HeLa vs. MCF-7) and assay endpoints (MTT vs. apoptosis markers).
- Resolution : Cross-validate using 3D tumor spheroids and orthogonal assays (e.g., Western blot for caspase-3 activation) .
Key Research Gaps
- Stereochemical Effects : Limited data on cyclohexyl group conformation impacting target selectivity.
- Metabolic Stability : No published ADME studies; recommended to use hepatic microsome models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
